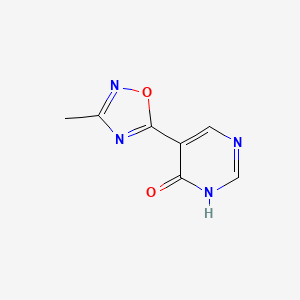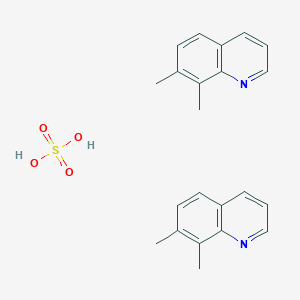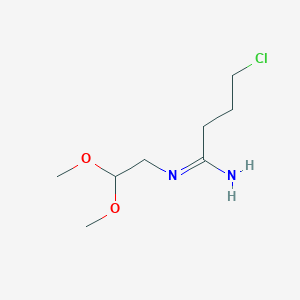
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide
Descripción general
Descripción
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is a chemical compound with the molecular formula C8H17ClN2O2 . It’s also known as ClDEB.
Molecular Structure Analysis
The molecular formula of 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is C8H17ClN2O2 . Its molecular weight is 208.68 g/mol.Physical And Chemical Properties Analysis
The physical form of 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is liquid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Orthoamides Synthesis : Research by Bredereck, Simche, and Porkert (1970) explored the synthesis of acyl isocyanate O,N- or -N,N-acetals from amide acetals or from an aminal tert-butylester and N-halogen carboxylic acid amides, halogen ureas, and N-chlorourethanes. This study contributes to the understanding of the chemical reactions involving compounds like 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide (Bredereck, H., Simche, G., & Porkert, H., 1970).
Photodecomposition and Electrophilic Reactions
- Photoheterolysis of Haloanilines : Fagnoni, Mella, and Albini (1999) studied the irradiation of 4-chloro-N,N-dimethylaniline in the presence of benzene and various alkenes. This research highlights the process of heterolytic dehalogenation and trapping of the cation, which is relevant for understanding the behavior of haloanilines under certain conditions (Fagnoni, M., Mella, A., & Albini, A., 1999).
Application in Organic Magnetic Materials
- Benzimidazole-Based Organic Magnetic Materials : Research by Ferrer, Lahti, George, Oliete, Julier, and Palacio (2001) investigated the role of hydrogen bonds in benzimidazole-based organic magnetic materials, which included compounds such as 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole. This study contributes to the understanding of the role of these compounds in the development of organic magnetic materials (Ferrer, J. R., Lahti, P. M., George, C., Oliete, P., Julier, A., & Palacio, F., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N'-(2,2-dimethoxyethyl)butanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClN2O2/c1-12-8(13-2)6-11-7(10)4-3-5-9/h8H,3-6H2,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBGOWIMXCQQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C(CCCCl)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3090938.png)
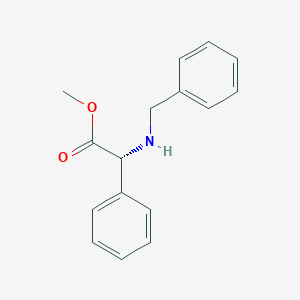
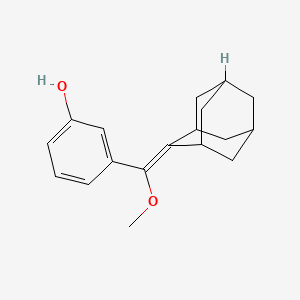
![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3090955.png)
![Octahydrofuro[2,3-c]pyridine](/img/structure/B3090971.png)

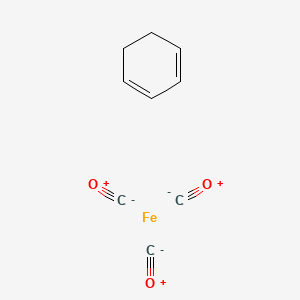
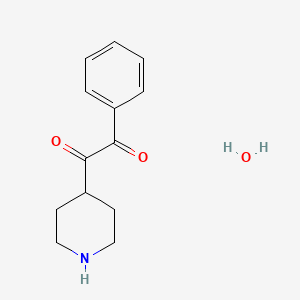
![5,6-Diamino-2H-benzo[d]imidazol-2-one](/img/structure/B3091015.png)

